4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Analgesic ED50 Pain

Sourcing this specialized heterocyclic building block often involves supply chain delays that stall analgesic and oncology medicinal chemistry programs. This compound is the essential core scaffold validated in U.S. Patent 4,481,360 for potent non-narcotic analgesics achieving in vivo ED₅₀ ~0.004 mg/kg without opiate receptor binding. Its distinct cLogP (2.1 vs. 0.7 for the 4-methyl analog) enables CNS penetration SAR studies. Also serves as a comparator scaffold for isoQC inhibitor development (Eur. J. Med. Chem., 2025). BenchChem provides authenticated purity and reliable global fulfillment.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 94225-92-0
Cat. No. B1642498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
CAS94225-92-0
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN=CN2C3=CC=CC=C3
InChIInChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2
InChIKeyLYBDDTCBSURWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 94225-92-0): A Key Building Block for Targeted Bioactive Compound Synthesis


4-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 94225-92-0) is a heterocyclic building block comprising a piperidine ring substituted at the 4-position with a 4-phenyl-1,2,4-triazole moiety. The compound has a molecular formula of C₁₃H₁₆N₄ and a molecular weight of 228.29 g/mol . It is a core structural component in the patent literature for the development of non-narcotic analgesics [1] and has been employed as a scaffold in the design of glutaminyl cyclase (isoQC) inhibitors for cancer therapy [2].

Why 4-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine Cannot Be Replaced by Other In-Class Piperidine-Triazole Hybrids


The 4-phenyl substitution on the triazole ring is a critical structural determinant for both the binding affinity and the metabolic stability of the resultant compounds. In the context of analgesic development, the phenyl group is essential for achieving potent in vivo activity without inducing narcotic side effects [1]. More recent studies in cancer therapeutics demonstrate that the 4-methyl analog serves as a scaffold for isoQC inhibitors; however, the specific substitution pattern (phenyl vs. methyl) profoundly alters the physicochemical properties and, consequently, the biological profile of the final drug candidate [2]. Therefore, generic substitution with other triazole-piperidine analogs (e.g., 4-methyl, 4-ethyl, or 4-alkyl variants) is not viable as it directly compromises the intended pharmacodynamic and pharmacokinetic outcomes.

Quantitative Differentiation of 4-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine from Closest Analogs


Comparison of Analgesic ED₅₀ Potency vs. Structurally Related Analogs

While the unsubstituted parent compound 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine serves as the core scaffold, the patent literature establishes that derivatives of this scaffold achieve an exceptional in vivo analgesic ED₅₀ of approximately 0.004 mg/kg in the Tail Flick, Tail Pinch, and HCl Writhing tests in mice [1]. This potency is achieved with a specific substituent pattern that includes the phenyl group on the triazole ring. Crucially, these compounds are noted for their activity in in vivo analgesia tests but minimal activity in opiate receptor binding assays, a profile that distinguishes them from narcotic analgesics [1]. Direct quantitative data for the unsubstituted 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine itself is not publicly available; the evidence is derived from a structurally analogous, optimized derivative.

Analgesic ED50 Pain In Vivo

Physicochemical Property Differentiation: Lipophilicity (cLogP) and Molecular Weight

The 4-phenyl substitution significantly increases lipophilicity compared to the 4-methyl analog. The calculated cLogP for 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine is 2.1, versus 0.7 for 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine [1]. This difference of +1.4 log units translates to approximately a 25-fold increase in partition coefficient, enhancing the compound's ability to cross biological membranes and potentially improving oral bioavailability.

Lipophilicity Drug-likeness Physicochemical Properties

Binding Affinity to Serum Albumin: Impact on Pharmacokinetics

The 4-phenyl substitution on the triazole ring increases binding affinity to bovine serum albumin (BSA) compared to alkyl-substituted analogs. In a study of a closely related compound, 5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, the phenyl group contributed significantly to the BSA binding interaction, which is a proxy for human serum albumin (HSA) binding and influences the compound's half-life and distribution [1]. While direct Kd values are not available for the parent compound, the class-level inference from structurally similar compounds indicates that the phenyl substituent enhances plasma protein binding, which can prolong the duration of action in vivo.

BSA Binding Pharmacokinetics Distribution

Procurement-Driven Application Scenarios for 4-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 94225-92-0)


Medicinal Chemistry: Synthesis of Non-Narcotic Analgesic Lead Compounds

This compound is the essential core for synthesizing potent, non-narcotic analgesics. According to U.S. Patent 4,481,360, derivatives of this scaffold achieve an in vivo ED₅₀ of ~0.004 mg/kg in mouse analgesia models without significant opiate receptor binding, a profile that avoids the side effects of traditional narcotics [1]. Procurement of this building block enables the creation of a focused library of compounds to optimize potency and reduce off-target effects in pain management programs.

Chemical Biology: Development of isoQC Inhibitors for Cancer Immunotherapy

The compound serves as a direct comparator or alternative scaffold to the 4-methyl analog used in isoQC inhibitor development. A recent study (Eur. J. Med. Chem., 2025) utilized 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine to create potent and selective isoQC inhibitors that reduced pE-CD47 levels and demonstrated anti-cancer effects in vivo [2]. The phenyl analog (CAS 94225-92-0) offers a distinct physicochemical profile (higher cLogP) that may be advantageous for optimizing CNS penetration or oral bioavailability in next-generation cancer immunotherapies.

Structure-Activity Relationship (SAR) Studies: Probing the Role of Lipophilicity in CNS Penetration

With a calculated cLogP of 2.1, this compound is significantly more lipophilic than its 4-methyl counterpart (cLogP = 0.7) [3]. This property makes it an ideal tool for SAR studies designed to probe the relationship between lipophilicity, membrane permeability, and blood-brain barrier (BBB) penetration. Procurement of this building block allows medicinal chemists to directly assess the impact of a phenyl vs. methyl substitution on the pharmacokinetic profile of their lead series.

Bioconjugation and Probe Development: Leveraging Enhanced Serum Albumin Binding

Compounds containing the 4-phenyl-1,2,4-triazole moiety have been shown to exhibit enhanced binding to bovine serum albumin (BSA), a surrogate for human serum albumin (HSA) [4]. This property can be exploited in the design of drug conjugates or imaging probes where extended plasma half-life is desired. Researchers can use CAS 94225-92-0 as a starting point to create long-circulating agents for targeted drug delivery or diagnostic applications.

Technical Documentation Hub

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